Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 2-fluorophenyl group, a 3,5-dimethoxybenzamido moiety, and an ethyl carboxylate ester. The compound’s fluorine atom and methoxy groups may enhance lipophilicity and receptor binding specificity, while the pyridazine ring could influence allosteric or orthosteric interactions with G protein-coupled receptors (GPCRs) like adenosine A1 or A3 subtypes .
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(2-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O6S/c1-4-34-24(31)20-16-12-35-22(26-21(29)13-9-14(32-2)11-15(10-13)33-3)19(16)23(30)28(27-20)18-8-6-5-7-17(18)25/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQVGROTCHWETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 888470-25-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thieno[3,4-d]pyridazine core with various functional groups that contribute to its biological properties:
- Molecular Formula : CHF NOS
- Molecular Weight : 497.5 g/mol
- Key Functional Groups : Ethyl ester, dimethoxybenzamide moiety, and a fluorophenyl substituent.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include refluxing in solvents such as toluene or dichloromethane and utilizing catalysts like acetic acid. The complexity of its synthesis reflects the intricate nature of its structure, which is crucial for its biological activity.
Pharmacological Effects
Preliminary studies indicate that this compound exhibits significant biological activities:
- Antitumor Activity : Compounds with thieno[3,4-d]pyridazine structures have been reported to display anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Similar derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential applications as antimicrobial agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on related compounds:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Modulation : It could interact with various receptors, altering their activity and leading to downstream effects on cellular functions.
- Reactive Oxygen Species (ROS) Modulation : By influencing oxidative stress pathways, it may protect against cellular damage associated with inflammation and cancer progression.
Case Studies
Several studies have explored the biological activity of similar compounds within the thieno[3,4-d]pyridazine class. For example:
- Case Study 1 : A derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating potent activity at low concentrations.
- Case Study 2 : Another study demonstrated that a closely related compound inhibited bacterial growth in vitro, suggesting potential for development as an antibiotic.
Comparative Analysis
To better understand the unique properties of this compound compared to other compounds in its class, a comparison table is provided below:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethyl 5-(3,5-dimethoxybenzamido)-3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate and Analogues
Mechanistic and Pharmacological Differences
- Allosteric vs. Orthosteric Action: Unlike xanthine antagonists (e.g., caffeine), which block adenosine’s orthosteric site, the target compound’s thienopyridazine scaffold may enable allosteric modulation, similar to 2-amino-3-benzoylthiophenes. These thiophenes enhance agonist binding to A1 receptors by stabilizing the agonist-receptor-G protein complex, increasing functional potency by up to 19-fold . The target compound’s 3,5-dimethoxybenzamido group could similarly stabilize receptor conformations, though its fluorophenyl substituent might improve blood-brain barrier penetration compared to non-fluorinated analogs.
- Subtype Selectivity: Adenosine A1 receptors preferentially couple to Gi/o proteins, while A2A and A2B receptors activate Gs . The target compound’s bulky substituents may favor A1 selectivity over A3, which shares Gi/o coupling but has distinct ligand-binding pockets.
- Kinetic Profile: 2-Amino-3-benzoylthiophenes exhibit bell-shaped concentration-response curves due to mixed enhancer/antagonist activity at higher doses . The ethyl carboxylate group in the target compound might mitigate this by reducing non-specific antagonism, though experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
